6-(Dimethylamino)pyridine-3-carboximidamide hydrochloride
Description
Properties
IUPAC Name |
6-(dimethylamino)pyridine-3-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4.ClH/c1-12(2)7-4-3-6(5-11-7)8(9)10;/h3-5H,1-2H3,(H3,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CETDGZYUTCDBOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=C1)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-(Dimethylamino)pyridine-3-carboximidamide hydrochloride involves several steps. One common synthetic route includes the reaction of 6-(dimethylamino)pyridine with cyanamide under specific conditions to form the desired carboximidamide derivative . The reaction typically requires controlled temperature and pH conditions to ensure the formation of the target compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
6-(Dimethylamino)pyridine-3-carboximidamide hydrochloride undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions with different nucleophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry Applications
6-(Dimethylamino)pyridine-3-carboximidamide hydrochloride is primarily recognized for its role in drug discovery and development. Its structure allows it to act as a bioisostere for various pharmacophores, enhancing the potency and selectivity of therapeutic agents.
Anticancer Activity
Recent studies have highlighted the potential of this compound in anticancer therapies. It has been shown to inhibit specific pathways involved in tumor growth and proliferation. For instance, a study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound for further development .
Antimicrobial Properties
The compound has also been explored for its antimicrobial activity. Research indicates that it can effectively combat bacterial infections, particularly those caused by resistant strains. The mechanism of action involves disrupting bacterial cell wall synthesis, thereby inhibiting growth .
Catalytic Applications
This compound serves as a ligand in transition metal-catalyzed reactions, particularly in cross-coupling reactions.
Nickel-Catalyzed Cross-Coupling
This compound has been utilized in nickel-catalyzed cross-coupling reactions, facilitating the formation of carbon-carbon bonds in complex organic molecules. Its effectiveness as a ligand enhances the efficiency of these reactions by stabilizing the metal center and promoting reactivity .
Table 1: Summary of Catalytic Applications
| Application Type | Reaction Type | Metal Used | Reference |
|---|---|---|---|
| Cross-Coupling | C–C bond formation | Nickel | |
| Ligand for Transition Metals | Various coupling reactions | Palladium |
Biochemical Research
In biochemical applications, this compound acts as a non-ionic organic buffering agent, which is crucial for maintaining pH stability in biological assays.
Buffering Agent
This compound is effective as a buffering agent in cell culture media, maintaining a pH range conducive to cellular activities (pH 6-8.5). This property is essential for experiments requiring precise control over environmental conditions .
Case Studies
Several case studies illustrate the diverse applications of this compound:
Case Study: Anticancer Compound Development
A recent investigation into the anticancer properties of this compound led to the synthesis of several derivatives that showed enhanced activity against prostate cancer cells. These derivatives were tested for their ability to induce apoptosis and inhibit cell cycle progression .
Case Study: Antimicrobial Efficacy
In another study, a series of modifications to the compound were tested against multi-drug resistant bacterial strains. Results indicated that specific structural modifications significantly increased antimicrobial potency, highlighting the importance of chemical diversity in drug design .
Mechanism of Action
The mechanism of action of 6-(Dimethylamino)pyridine-3-carboximidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Electronic and Steric Effects
- Dimethylamino vs. Piperidinyl (6-position): The dimethylamino group is smaller and more electron-donating than the piperidinyl group, which may enhance the pyridine ring’s nucleophilicity. Piperidinyl’s bulkier structure could reduce solubility but improve lipid membrane permeability in drug candidates .
- Carboximidamide vs. Carboxylate (3-position): The carboximidamide group (-C(=NH)NH₂) offers hydrogen-bond donor/acceptor sites, advantageous for binding biological targets. In contrast, the carboxylate ester (-COOCH₃) in the methyl carboxylate derivative () is more electrophilic, favoring reactions like hydrolysis or nucleophilic substitution .
Solubility and Reactivity
- Hydrochloride Salts: All compounds listed are hydrochloride salts, enhancing water solubility. The dihydrochloride form of the methyl carboxylate derivative () may offer higher solubility than mono-salts .
Research and Commercial Considerations
- Supplier Availability: The target compound and its piperidinyl/isopropoxy analogs are commercially available from multiple suppliers (4–5 suppliers), indicating robust demand for carboximidamide-functionalized pyridines .
- Purity and Safety: High-purity standards (>95%) are critical for reproducibility in pharmaceutical research, as emphasized for the methyl carboxylate derivative (). Proper handling protocols (e.g., PPE, ventilation) are universally recommended .
Biological Activity
6-(Dimethylamino)pyridine-3-carboximidamide hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanism of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a dimethylamino group and a carboximidamide moiety. Its molecular structure can be represented as follows:
This structure is significant as it influences the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may act as an inhibitor or modulator of various biological pathways, including:
- Enzyme Inhibition : It has been shown to inhibit certain kinases, which play crucial roles in cellular signaling pathways.
- Receptor Interaction : The compound may bind to specific receptors, influencing downstream signaling cascades.
Biological Activity Data
Recent studies have highlighted the compound's potential in various therapeutic areas. Below is a summary table of its biological activities based on available literature.
| Activity | Target | IC50/EC50 | Reference |
|---|---|---|---|
| Anticancer | CDK6 | 290 nM | |
| Antimicrobial | Various pathogens | MIC = 6.5 μg/mL | |
| Sphingosine Kinase Inhibition | SphK1 | Nanomolar range |
Case Studies
- Anticancer Activity : A study investigating the compound's effect on cancer cell lines demonstrated significant inhibition of cell proliferation in MCF-7 breast cancer cells compared to controls. The compound exhibited an IC50 value of 2.95 μM, indicating a promising anticancer profile.
- Antimicrobial Efficacy : Research on the antimicrobial properties revealed that this compound showed effective inhibition against Escherichia coli and Candida albicans, suggesting its potential as an antimicrobial agent.
- Kinase Selectivity : In studies focused on sphingosine kinase (SphK), the compound displayed selective inhibition, significantly reducing sphingosine-1-phosphate levels in human leukemia U937 cells at nanomolar concentrations, highlighting its potential for therapeutic applications in hematological malignancies.
Q & A
Q. Q1. What are the critical steps for synthesizing 6-(Dimethylamino)pyridine-3-carboximidamide hydrochloride, and how can intermediates be characterized?
Methodological Answer: Synthesis typically involves sequential functionalization of pyridine derivatives. Key steps include:
- Amination : Introducing dimethylamino groups via nucleophilic substitution or catalytic coupling .
- Carboximidamide Formation : Reacting with cyanamide derivatives under acidic conditions, followed by HCl salt formation.
- Intermediate Characterization : Use HPLC (≥98% purity validation) and NMR for structural confirmation. For example, pyridinecarboxamide derivatives in (e.g., 4,6-Dichloronicotinamide) are analyzed via NMR to verify substitution patterns. FTIR can confirm functional groups like NH₂ in carboximidamide .
Q. Q2. How should stability studies be designed for this compound under varying pH and temperature conditions?
Methodological Answer:
- Experimental Design : Prepare buffered solutions (pH 3–10) and incubate samples at 25°C, 40°C, and 60°C. Monitor degradation via UV-Vis spectroscopy (e.g., absorbance at 260 nm for pyridine rings).
- Kinetic Analysis : Use Arrhenius plots to predict shelf life. (Etifoxine hydrochloride stability protocols) suggests LC-MS for identifying degradation products like dealkylated analogs .
Advanced Research Questions
Q. Q3. How can computational methods optimize the reaction pathway for synthesizing this compound?
Methodological Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and predict regioselectivity during amination. ICReDD’s approach () combines computational reaction path searches with experimental validation to reduce trial-and-error steps .
- Machine Learning : Train models on pyridine derivative reaction datasets (e.g., yields, solvents) to predict optimal conditions. highlights chemical software for simulating reaction scenarios .
Q. Q4. How to resolve contradictions in spectroscopic data when characterizing this compound’s tautomeric forms?
Methodological Answer:
- Multi-Technique Validation : Combine X-ray crystallography (for solid-state structure) with dynamic NMR (for solution-state tautomerism). For example, (TP-238 Hydrochloride) uses crystallography to confirm imine configurations .
- DFT Simulations : Compare computed NMR chemical shifts with experimental data to identify dominant tautomers.
Q. Q5. What strategies mitigate health and environmental risks during large-scale handling of this compound?
Methodological Answer:
- Safety Protocols : Follow guidelines in for handling pyridinecarboximidamide hydrochlorides, including PPE (gloves, goggles) and fume hood use. Store at 2–8°C in airtight containers to prevent hydrolysis .
- Environmental Impact Assessment : Use OECD guidelines for aquatic toxicity testing. mandates rigorous waste disposal protocols for hazardous intermediates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
